L-Alloisoleucine (D10) is a stable isotope-labeled form of the uncommon amino acid L-alloisoleucine. It is classified as a branched-chain amino acid and is structurally related to L-isoleucine, differing by the configuration at the C-2 stereogenic carbon. This compound is particularly significant in biochemical research and clinical diagnostics, especially concerning metabolic disorders such as maple syrup urine disease.
L-Alloisoleucine is derived from L-isoleucine through various synthetic routes. It can be produced from natural sources or synthesized chemically. The compound is classified under amino acids, specifically as a branched-chain amino acid, which includes leucine, isoleucine, and valine. Its stable isotope form (D10) indicates that it contains deuterium atoms, which are useful in analytical chemistry for tracing and quantifying compounds in biological samples.
The synthesis of L-alloisoleucine (D10) can be approached through several methods:
The synthetic processes often require precise control over reaction conditions such as temperature and pH to ensure high yields and purity. The use of enzymes for resolution highlights the importance of biocatalysis in synthesizing specific amino acid configurations.
L-Alloisoleucine (D10) has a molecular formula of with a molecular weight of approximately 141.23 g/mol. The structure features a branched aliphatic chain with an amino group () and a carboxyl group (), characteristic of all amino acids.
L-Alloisoleucine participates in various biochemical reactions, particularly in protein synthesis and metabolism. Its formation from L-isoleucine involves transamination and deamination processes that are critical in amino acid metabolism.
In vitro studies have shown that when L-isoleucine is administered, it leads to increased plasma levels of both L-alloisoleucine and its precursor 3-methyl-2-oxopentanoate. The metabolic pathways involved demonstrate complex interactions where the concentration of L-isoleucine influences the formation rates of its metabolites .
The mechanism by which L-alloisoleucine affects metabolic processes involves its role as a substrate in enzymatic reactions. It competes with other branched-chain amino acids for metabolic pathways, influencing their concentrations in biological fluids.
In patients with maple syrup urine disease, abnormal levels of allo-isoleucine are indicative of disrupted branched-chain amino acid metabolism. The presence of allo-isoleucine serves as a biomarker for diagnosing this condition . The metabolic clearance rates differ significantly between healthy individuals and those affected by metabolic disorders.
L-Alloisoleucine (D10) appears as a white crystalline powder with solubility in water due to its ionic nature at physiological pH.
Key chemical properties include:
Relevant analyses often involve chromatographic techniques to assess purity and concentration in biological samples .
L-Alloisoleucine (D10) has significant scientific applications:
The application of L-Allo-Isoleucine-d10 in metabolic studies capitalizes on its isotopic purity (>95%) and significant mass differential (Δm +10 Da compared to protiated form), enabling precise tracking through mass spectrometry-based analytical platforms [3] [4]. This heavy isotopologue serves as a critical diagnostic tool for:
Mapping Stereochemical Conversions: The compound enables quantitative tracking of in vivo epimerization at the β-carbon position—a biochemical transformation central to the biosynthesis of non-proteinogenic amino acids in bioactive peptides. Studies with deuterated allo-isoleucine have elucidated the bidirectional conversion between L-isoleucine and L-allo-isoleucine catalyzed by specialized isomerases in Streptomyces species [5].
Tracing Actinomycin Biosynthesis: Seminal research using isotopically labeled allo-isoleucine precursors revealed unexpected stereochemical flexibility in actinomycin assembly. Isotope incorporation experiments demonstrated that L-alloisoleucine, D-alloisoleucine, and D-isoleucine can all serve as precursors for D-isoleucine and N-methyl-L-alloisoleucine residues in actinomycin antibiotics [1] [8]. The deuterated form provides enhanced resolution for studying these complex bioconversions.
Table 1: Molecular Properties of L-Allo-Isoleucine-d10
Property | Specification | Research Application |
---|---|---|
CAS Number (labeled) | 202529-06-4 | Compound identification & sourcing |
Unlabeled CAS Number | 1509-34-8 (L-enantiomer) | Metabolic baseline studies |
Molecular Formula | C6H3D10NO2 | MS detection & fragmentation analysis |
Purity Specification | >95% (HPLC) | Quantitative tracer studies |
Storage Conditions | -20°C | Preservation of stereochemical integrity |
Deuterium Positions | CD3CD2CD(CD3)CD(NH2)COOH | Metabolic stability & isotope effects |
The development of deuterated amino acids traces back to pioneering metabolic studies in the mid-20th century, with L-Allo-Isoleucine-d10 representing the evolution of this technology for stereochemical research:
Early Precursor Studies (1970s): Before commercial availability of deuterated standards, radiolabeled (14C) isoleucine stereoisomers were employed to investigate actinomycin biosynthesis. These studies first revealed that Streptomyces strains could incorporate unconventional allo-isoleucine stereoisomers into antibiotic peptides, challenging prevailing assumptions about enzymatic specificity in non-ribosomal peptide synthesis [1] [8].
Analytical Evolution: The inherent limitations of radiolabeling (safety concerns, detection constraints) drove demand for stable isotope analogs. Initial deuterated amino acids featured partial deuteration (e.g., methyl-d3 groups), which suffered from metabolic dilution and hydrogen-deuterium exchange limitations. The development of perdeuterated forms like L-Allo-Isoleucine-d10 minimized these issues, particularly for studying metabolic pathways involving multiple hydrogen transfer steps [3] [4].
Synthesis Milestones: Modern production employs enzymatic transamination of deuterated α-keto acid precursors or microbial fermentation in D2O-based media. The commercial availability of L-Allo-Isoleucine-d10 (first cataloged circa early 2000s) enabled sophisticated stable isotope probing experiments impossible with earlier partially deuterated versions [3].
Table 2: Historical Development of Deuterated Isoleucine Analogs in Biochemical Research
Time Period | Isotopologue | Key Research Applications | Limitations Overcome by d10-Version |
---|---|---|---|
1960-1975 | [14C]-L-Isoleucine | Initial actinomycin biosynthesis studies | Radiolysis concerns; β-emission detection limits |
1980-2000 | L-Isoleucine-d3 | Partial metabolic tracing | Metabolic dilution; H/D exchange at α-position |
Post-2000 | L-Allo-Isoleucine-d10 | Stereochemical tracking; enzyme mechanism studies | Near-complete deuteration prevents metabolic dilution |
The unique stereochemistry of allo-isoleucine (2S,3R configuration) compared to proteogenic L-isoleucine (2S,3S) creates distinctive biochemical behavior that L-Allo-Isoleucine-d10 helps elucidate:
Epimerization Mechanism Elucidation: Through deuterium retention mapping studies, researchers demonstrated that specialized isomerases (e.g., DsaE and MfnH) utilize a pyridoxal 5'-phosphate (PLP)-dependent mechanism with a ketimine intermediate. The enzyme's C-terminal arginine residue abstracts the β-carbon proton, enabling stereoinversion. The deuterium label in L-Allo-Isoleucine-d10 provides a detectable "signature" during this epimerization, confirming the reaction proceeds via complete proton abstraction rather than a retention mechanism [5].
Natural Product Biosynthesis: Gene inactivation studies paired with deuterium tracing revealed that the isomerase MfnH is essential for marformycin biosynthesis in Streptomyces drozdowiczii. When mfnH was inactivated, L-Allo-Isoleucine-d10 incorporation failed to restore metabolite production, proving this enzyme creates the L-allo-Ile precursor in vivo. Complementary studies in the desotamide pathway (using DsaE) confirmed this mechanism's conservation across antibiotic-producing bacteria [5].
Stereochemical Biomarkers: In humans, trace L-allo-isoleucine occurs only in maple syrup urine disease (MSUD), making it a diagnostic biomarker. The deuterated analog enables development of highly sensitive LC-MS/MS detection methods by providing a co-eluting internal standard that corrects for ionization variability and sample loss. This application leverages the identical chromatographic behavior but distinct mass of L-Allo-Isoleucine-d10 compared to endogenous L-allo-isoleucine [2].
Table 3: Key Enzymes Studied Using L-Allo-Isoleucine-d10
Enzyme Pair | Organism | Function | Deuterium Tracing Insight |
---|---|---|---|
DsaD/DsaE | Streptomyces scopuliridis | PLP-dependent aminotransferase/isomerase pair | Bidirectional L-Ile ⇌ L-allo-Ile interconversion |
MfnO/MfnH | Streptomyces drozdowiczii | Marformycin pathway isomerization system | Arginine residue mediates β-carbon epimerization |
IleE (putative) | Lactobacillus buchneri | Isoleucine 2-epimerase activity | Substrate promiscuity across allo-Ile stereoisomers |
The convergence of isotope labeling and stereochemical analysis positions L-Allo-Isoleucine-d10 as an indispensable probe for understanding enzymatic epimerization—a fundamentally important yet poorly understood biochemical process. Future applications may expand to in vivo imaging of branched-chain amino acid metabolism using deuterium magnetic resonance spectroscopy, leveraging the distinct 2H-NMR signature of this perdeuterated tracer.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7